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Compound of Interest

Compound Name: GSK3186899

Cat. No.: B607826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the target engagement

of GSK3186899, a preclinical candidate for the treatment of visceral leishmaniasis. The primary

molecular target of GSK3186899 in Leishmania donovani is cdc-2-related kinase 12 (CRK12)

[1][2][3]. The following protocols describe biochemical and cellular approaches to quantify the

interaction of GSK3186899 with its target and to evaluate its antiparasitic efficacy.

Summary of Quantitative Data
The following tables summarize the key quantitative data for GSK3186899 and related

compounds from various assays.

Table 1: In Vitro and In Vivo Efficacy of GSK3186899
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Assay Type
Organism/Cell
Line

Parameter Value Reference

Intramacrophage

Amastigote

Assay

L. donovani in

THP-1 cells
EC₅₀

1.4 µM (95% CI

1.2-1.5 µM)
[3]

Cidal Axenic

Amastigote

Assay

L. donovani EC₅₀
0.1 µM (95% CI

0.06-0.17 µM)
[3]

Cytotoxicity

Assay

Human THP-1

cells
EC₅₀ >50 µM [3]

In Vivo Mouse

Model

L. donovani

infected Balb/c

mice

Efficacy

85% suppression

of parasite load

at 50 mg/kg b.i.d.

[1]

Table 2: Target Engagement and Selectivity Data for the Pyrazolopyrimidine Series
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Compound Assay Target Parameter Value Reference

Parent

Compound 5

Kinobeads™

Competition

Binding

Assay

L. donovani

CRK12
Kdapp 1.4 nM [3]

Parent

Compound 5

Kinobeads™

Competition

Binding

Assay

L. donovani

MPK9
Kdapp 45 nM [3]

Parent

Compound 5

Kinobeads™

Competition

Binding

Assay

L. donovani

CRK6
Kdapp 97 nM [3]

A related

pyrazolopyri

midine

Biochemical

Assay

L. donovani

CRK12
IC₅₀ 3 nM [1]

GSK3186899
Kinase Panel

Screen
Human CDK9 IC₅₀ >20 µM [4]

Experimental Protocols
Biochemical Assay: Recombinant L. donovani CRK12
Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of

GSK3186899 against recombinant L. donovani CRK12.

A. Expression and Purification of Recombinant LdCRK12/CYC9 Complex

Gene Synthesis and Cloning: Synthesize the codon-optimized genes for L. donovani CRK12

and its putative cyclin partner, CYC9. Clone the genes into a suitable co-expression vector

system (e.g., baculovirus or E. coli). A purification tag (e.g., His6-tag or GST-tag) should be

fused to one of the proteins to facilitate purification.
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Protein Expression: Transform the expression vector into the appropriate host cells (e.g., Sf9

insect cells for baculovirus or BL21(DE3) E. coli for bacterial expression). Induce protein

expression under optimized conditions (e.g., temperature, induction agent concentration, and

time).

Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer containing

protease and phosphatase inhibitors. Lyse the cells using an appropriate method (e.g.,

sonication or high-pressure homogenization).

Affinity Chromatography: Clarify the cell lysate by centrifugation and apply the supernatant to

an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione

Sepharose for GST-tagged proteins).

Purification: Wash the column extensively to remove non-specifically bound proteins. Elute

the recombinant protein complex using a suitable elution buffer (e.g., high concentration of

imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

Purity Assessment: Analyze the purity of the eluted protein complex by SDS-PAGE and

Coomassie blue staining. Further purification steps, such as size-exclusion chromatography,

may be necessary to achieve high purity.

B. Kinase Activity Assay

Reaction Setup: Prepare a reaction mixture containing the purified LdCRK12/CYC9 complex,

a suitable kinase buffer (e.g., containing MgCl₂, ATP, and DTT), and a generic kinase

substrate (e.g., myelin basic protein or a specific peptide substrate).

Inhibitor Preparation: Prepare a serial dilution of GSK3186899 in a suitable solvent (e.g.,

DMSO).

Kinase Reaction: Add the diluted GSK3186899 or vehicle control to the kinase reaction

mixture and incubate for a predetermined time at the optimal temperature.

Detection: Quantify kinase activity by measuring the incorporation of phosphate into the

substrate. This can be achieved using various methods, such as:
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Radiometric Assay: Use [γ-³²P]ATP and measure the radioactivity of the phosphorylated

substrate.

Luminescence-based Assay: Use a commercial kit that measures the amount of ADP

produced (e.g., Kinase-Glo®).

Fluorescence-based Assay: Use a phosphorylated substrate-specific antibody in an ELISA

or FRET-based format.

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of

GSK3186899. Determine the IC₅₀ value by fitting the data to a dose-response curve using

non-linear regression.

Recombinant Protein Production Kinase Inhibition Assay

Gene Cloning Protein Expression Cell Lysis Affinity Chromatography Purity Assessment Reaction Setup

Purified
CRK12/CYC9 Inhibitor Addition Kinase Reaction Detection IC50 Determination

GSK3186899

Click to download full resolution via product page

Biochemical Kinase Inhibition Assay Workflow.

Cellular Assay: Intramacrophage L. donovani
Amastigote Assay
This protocol assesses the efficacy of GSK3186899 against the clinically relevant intracellular

amastigote stage of L. donovani.

Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented

with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics.

Macrophage Differentiation: Seed THP-1 cells in 96-well plates and differentiate them into

adherent macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48-72

hours.
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Parasite Infection: Infect the differentiated macrophages with stationary-phase L. donovani

promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24

hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

Compound Treatment: Remove the extracellular promastigotes by washing. Add fresh

medium containing serial dilutions of GSK3186899 or control drugs (e.g., amphotericin B,

miltefosine) to the infected cells.

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

Staining and Imaging: Fix the cells with methanol and stain with Giemsa stain. Acquire

images using a high-content imaging system.

Data Analysis: Quantify the number of amastigotes per macrophage and the percentage of

infected macrophages for each compound concentration. Calculate the EC₅₀ value by

plotting the percentage of parasite inhibition against the compound concentration and fitting

the data to a dose-response curve.
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Intramacrophage Amastigote Assay Workflow.

Target Engagement Assay: Cellular Thermal Shift Assay
(CETSA)
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CETSA is a powerful method to confirm direct target engagement in a cellular environment by

measuring changes in the thermal stability of a protein upon ligand binding.

Cell Culture and Treatment: Culture L. donovani promastigotes to the desired density. Treat

the parasites with GSK3186899 or vehicle control for a specified period.

Heat Challenge: Aliquot the treated cell suspension into PCR tubes and heat them to a range

of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease

inhibitors.

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g.,

20,000 x g) to pellet the aggregated proteins.

Protein Quantification: Carefully collect the supernatant containing the soluble proteins and

determine the protein concentration.

Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a

membrane, and probe with an antibody specific for L. donovani CRK12.

Data Analysis: Quantify the band intensities for CRK12 at each temperature for both the

treated and untreated samples. Plot the relative amount of soluble CRK12 as a function of

temperature to generate melting curves. A shift in the melting curve to a higher temperature

in the presence of GSK3186899 indicates target stabilization and engagement.
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Cellular Thermal Shift Assay (CETSA) Workflow.

Signaling Pathway
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The primary target of GSK3186899, CRK12, is a cyclin-dependent kinase that plays a crucial

role in the cell cycle progression of Leishmania donovani. Its activity is dependent on its

association with a cyclin partner, likely CYC9[3]. Inhibition of the CRK12/CYC9 complex by

GSK3186899 leads to cell cycle arrest, ultimately resulting in parasite death.
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Proposed Signaling Pathway of GSK3186899 Action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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